An In-depth Technical Guide to 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid
An In-depth Technical Guide to 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted properties of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (CAS No: 119778-44-8).[1][2] While experimental data for this specific compound is limited in publicly available literature, this document consolidates available information and presents predicted data based on the analysis of structurally related compounds and established chemical principles. The guide covers physicochemical properties, proposed synthesis routes with detailed experimental protocols for analogous compounds, and a discussion of the potential biological significance of the broader class of thiazole carboxylic acids. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is presented below.
Table 1: Physicochemical Properties of 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [2] |
| CAS Number | 119778-44-8 | [1] |
| Appearance | Yellow powder | [1] |
| Boiling Point | 299.6 °C at 760 mmHg | Echemi |
| Flash Point | 135 °C | Echemi |
| Vapor Pressure | 0.000526 mmHg at 25°C | Echemi |
| Refractive Index | 1.572 (Predicted) | Echemi |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa (Acid Dissociation Constant) | Not available | |
| XLogP3 | 2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 67.4 Ų |
Spectroscopic Data (Predicted)
2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as the acidic proton of the carboxylic acid. The predicted chemical shifts (in ppm, relative to TMS) are: a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the methyl group attached to the thiazole ring, and a broad singlet for the carboxylic acid proton, typically downfield.
2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (around 165-185 ppm). The carbons of the thiazole ring will have characteristic shifts, and the signals for the ethyl and methyl carbons will be in the aliphatic region.
2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[3] Other characteristic peaks will include C-H stretching and bending vibrations for the alkyl groups and vibrations associated with the thiazole ring.
2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (171.22 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group, the ethyl group, and other characteristic cleavages of the thiazole ring.
Synthesis and Experimental Protocols
A specific synthesis protocol for 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is not detailed in the available literature. However, a plausible synthetic route involves the Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by hydrolysis to yield the carboxylic acid. Below are detailed experimental protocols for the synthesis of structurally similar compounds, which can be adapted for the target molecule.
3.1. General One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates
This protocol is adapted from a reported efficient one-pot synthesis of related thiazole esters.[4]
-
Reaction:
Caption: One-pot synthesis of the ethyl ester precursor.
-
Procedure:
-
To a stirred solution of ethyl 3-oxopentanoate (1 equivalent) in a suitable solvent (e.g., ethanol) at 0 °C, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Add thioacetamide (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
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3.2. Hydrolysis of Ethyl Thiazole-5-carboxylate to Carboxylic Acid
This protocol is a general method for the hydrolysis of an ester to a carboxylic acid.
-
Reaction:
Caption: Hydrolysis of the ethyl ester to the final carboxylic acid.
-
Procedure:
-
Dissolve the ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material has disappeared.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute solution of hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
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Biological Activity and Potential Applications
While no specific biological activity has been reported for 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, the thiazole and thiazole carboxylic acid scaffolds are present in a wide range of biologically active compounds. This suggests that the target compound could be a valuable starting point for the development of new therapeutic agents.
4.1. Known Activities of Thiazole Derivatives
Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:
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Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[5]
-
Anticancer Activity: The thiazole ring is a key structural feature in several anticancer drugs. Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential anti-cancer agents, with some showing good activity against breast cancer cell lines.[6][7]
-
Anti-inflammatory and Analgesic Activity: Certain thiazole derivatives have shown promise as anti-inflammatory and analgesic agents.[8]
-
Other Activities: Thiazole derivatives have also been investigated for their potential as antiviral, anticonvulsant, and antidiabetic agents.[9][10]
4.2. Potential Signaling Pathways
Given the lack of specific biological data for 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, no specific signaling pathways can be definitively associated with it. However, based on the activities of related compounds, potential areas of investigation could include pathways involved in microbial growth, cancer cell proliferation, and inflammatory responses. For example, some thiazole-based anticancer agents are known to target specific kinases or other enzymes involved in cell cycle regulation.
The following diagram illustrates a general workflow for screening the biological activity of a novel compound like 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid.
Caption: A generalized workflow for drug discovery.
Conclusion
4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is a molecule with potential for further investigation in the field of drug discovery. While experimental data on its properties are currently scarce, this guide provides a solid foundation of its known and predicted characteristics. The outlined synthetic routes, based on established methodologies for similar compounds, offer a practical approach for its preparation. The known biological activities of the broader class of thiazole derivatives highlight the potential of this compound as a scaffold for the development of new therapeutic agents. Further experimental validation of the predicted properties and comprehensive biological screening are warranted to fully elucidate the potential of this molecule.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
